REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:15][CH3:16])[C:12]=1[O:13][CH3:14])[C:6]([NH:8][OH:9])=[O:7].[CH2:17]([C:19]([CH2:26][CH3:27])([C:23](Cl)=[O:24])[C:20](Cl)=[O:21])[CH3:18]>>[CH3:16][O:15][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:12]=1[O:13][CH3:14])[C:6]([N:8]1[C:20](=[O:21])[C:19]([CH2:26][CH3:27])([CH2:17][CH3:18])[C:23](=[O:24])[O:9]1)=[O:7]
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)NO)C=C(C1OC)OC
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)(C(=O)Cl)CC
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Name
|
hydroxamic acid
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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recrystallized from absolute ethanol
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Type
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CUSTOM
|
Details
|
to the reaction), 5 ml of pyridine, and 100 ml of methylene chloride
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Type
|
CUSTOM
|
Details
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was prepared in a 250 ml round-bottom flask
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Type
|
TEMPERATURE
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Details
|
The mixture was cooled in an ice bath
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Type
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DISSOLUTION
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Details
|
had dissolved
|
Type
|
EXTRACTION
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Details
|
The solution was extracted three times with 50 ml portions of water, four times 50 ml portions of 5% hydrochloric acid, and two times with 50 ml portions of 5% sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)N2OC(C(C2=O)(CC)CC)=O)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.86 g | |
YIELD: PERCENTYIELD | 81.5% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |